![molecular formula C20H22ClNO3S B2665813 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(3,4-dimethoxyphenyl)methanone CAS No. 1795450-30-4](/img/structure/B2665813.png)
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(3,4-dimethoxyphenyl)methanone
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Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(3,4-dimethoxyphenyl)methanone, commonly known as CPTM, is a novel organic compound that has gained attention in the scientific community due to its potential pharmacological properties. CPTM belongs to the thiazepane class of compounds and has a molecular weight of 383.91 g/mol.
Scientific Research Applications
- Researchers have investigated its potential as an anticancer agent. Diarylquinolines exhibit promising activity against cancer cells .
- Quinoline derivatives, including 2,4-diarylquinolines, have shown antitubercular properties. These compounds could contribute to the fight against tuberculosis .
- The compound’s unique structure may also be relevant in antifungal research. Diarylquinolines have demonstrated activity against fungal pathogens .
- Diarylquinolines have been investigated for their antiviral potential. While specific studies on this compound are limited, its structural features suggest it could be relevant in antiviral drug development .
- Beyond pharmacological applications, diarylquinoline-based compounds find use in functional materials. Researchers explore their properties for applications such as sensors, catalysts, and optoelectronic devices .
- In silico simulations have been employed to assess the compound’s biological activity and toxicity. These computational approaches guide researchers in understanding its potential effects .
Anticancer Properties
Antitubercular Activity
Antifungal Effects
Antiviral Applications
Functional Material Chemistry
Computational Studies and Toxicity Assessment
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-24-17-8-7-14(13-18(17)25-2)20(23)22-10-9-19(26-12-11-22)15-5-3-4-6-16(15)21/h3-8,13,19H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAPJXXOGLPIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(3,4-dimethoxyphenyl)methanone |
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